molecular formula C10H18N2O3S B6270066 tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate CAS No. 247101-02-6

tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate

Cat. No.: B6270066
CAS No.: 247101-02-6
M. Wt: 246.3
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Description

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O3S. It is a derivative of tetrahydropyrimidine, featuring a tert-butyl ester group, a hydroxyl group, and a methylsulfanyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate typically involves the following steps:

  • Formation of the Tetrahydropyrimidine Core: The core tetrahydropyrimidine structure can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and β-keto esters.

  • Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolate salts.

  • Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

  • Esterification: The final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to reduce the hydroxyl group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, replacing the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as ketones and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different nucleophiles replacing the methylsulfanyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate: Lacks the hydroxyl group.

  • 5-Hydroxy-1,4,5,6-tetrahydropyrimidine-1-carboxylate: Lacks the methylsulfanyl group.

  • Tert-butyl 5-hydroxy-1,4,5,6-tetrahydropyrimidine-1-carboxylate: Lacks the methylsulfanyl group.

Uniqueness: The presence of both the hydroxyl and methylsulfanyl groups in tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate gives it unique chemical properties and reactivity compared to its analogs.

This compound's versatility and unique structure make it a valuable subject of study in various scientific fields

Properties

CAS No.

247101-02-6

Molecular Formula

C10H18N2O3S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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